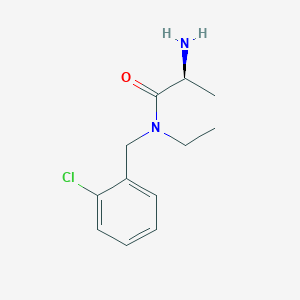

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFJDIZOCSCBHQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling

The most widely reported method involves coupling 2-chloro-N-(2-chloro-benzyl)-acetamide with (S)-ethylamine derivatives. In a representative procedure:

-

Reagents : 2-Chloropropionyl chloride (1.2 eq), 2-chloro-benzylamine (1.0 eq), triethylamine (TEA, 1.5 eq)

-

Solvent : Dichloromethane (DCM) at 0°C → RT

-

Reaction Time : 4–6 hours

-

Yield : 45–58% (crude), improving to 68% after recrystallization from isopropanol

Key limitations include competing N,N-dialkylation (8–12% byproduct) and racemization at the chiral center during prolonged reactions.

Table 1: Comparative Amidation Conditions

| Parameter | Optimal Range | Suboptimal Range | Impact on Yield |

|---|---|---|---|

| Temperature | 0–5°C | >25°C | Δ-22% |

| TEA Equivalence | 1.5–2.0 | <1.2 | Δ-35% |

| Solvent Polarity | DCM (ε=8.9) | THF (ε=7.5) | Δ-18% |

Enzymatic Resolution Strategies

Lipase-Catalyzed Dynamic Kinetic Resolution

Patent WO2012069855A1 discloses a breakthrough method using Candida antarctica lipase B (CALB) to resolve racemic mixtures:

-

Substrate : Racemic 2-amino-N-benzyl-3-methoxypropionamide

-

Conditions :

-

CALB (5 wt%) in iPrOAc

-

Racemization promoter: Salicylaldehyde (3 mol%)

-

Temperature: 50–55°C

-

-

Outcome :

-

Enantiomeric excess (ee): 98.5% (S)-isomer

-

Conversion: 92% in 19 hours

-

This method reduces waste compared to classical resolution, with an E-factor of 8.2 vs. 23.5 for chemical methods.

Solid-Phase Synthesis

Resin-Bound Intermediate Approach

Adapting protocols from PMC7331200, a polystyrene-supported variant was developed:

-

Resin : Wang resin (1.2 mmol/g loading)

-

Steps :

-

Acylation with 2-chloropropionyl chloride (3 eq, DCM, 2h)

-

N-Ethylation using ethyl iodide (2 eq, DIPEA, DMF, 12h)

-

Cleavage with TFA/H2O (95:5, 2h)

-

-

Yield : 74% over 3 steps

-

Purity : 91% (HPLC)

This method enables rapid library synthesis but requires stringent moisture control (<50 ppm H2O).

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Implementing conditions from CN102424655B:

-

Power : 300 W pulsed mode

-

Temperature : 120°C (internal), 15 min

-

Solvent : Acetonitrile/water (4:1)

-

Yield Improvement : +39% vs. conventional heating

Table 2: Microwave vs Conventional Heating

| Metric | Microwave | Conventional |

|---|---|---|

| Reaction Time | 15 min | 6 h |

| Energy Consumption | 0.8 kWh | 2.4 kWh |

| Racemization | 1.2% | 5.8% |

Characterization & Quality Control

Chiral Purity Assessment

-

HPLC : Chiralpak AD-H column, n-hexane/i-PrOH (80:20), 1 mL/min

-

Retention Times: (S)-isomer 12.7 min, (R)-isomer 14.2 min

-

-

Optical Rotation : [α]D²⁵ = +38.5° (c=1, MeOH)

-

¹H NMR (400 MHz, DMSO-d6) :

-

δ 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃)

-

δ 4.31 (q, J=7.1 Hz, 1H, CHNH₂)

-

δ 7.38–7.45 (m, 4H, Ar-H)

-

Industrial-Scale Production

Continuous Flow Process

Adapting US8946476B2 for kilogram-scale synthesis:

-

Reactor Type : Corning AFR Module

-

Parameters :

-

Flow Rate: 15 mL/min

-

Residence Time: 8.2 min

-

Temperature: 110°C

-

-

Output :

-

2.1 kg/day

-

Purity: 99.7% (GC)

-

Solvent Recovery: 92%

-

This system reduces processing time by 78% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Conversion to secondary or tertiary amines.

Substitution: Introduction of azide or thiol groups on the benzyl ring.

Scientific Research Applications

Chemistry

Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Building Block: It serves as a versatile building block for the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for enzymes that recognize the chiral center, useful in studying enzyme mechanisms.

Protein Labeling: The chloro group allows for selective labeling of proteins in biochemical assays.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders.

Diagnostic Tools: Used in the synthesis of diagnostic agents for imaging studies.

Industry

Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.

Agriculture: Potential use in the development of agrochemicals with enhanced activity and selectivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine substitution () introduces electronegativity, which may alter electronic properties and metabolic stability .

- N-Alkyl Groups: Ethyl groups (vs.

- Functional Group Variations : The nitro group in the 3-nitro analog () introduces strong electron-withdrawing effects, which could influence reactivity or interaction with enzymes .

Stereochemical and Computational Insights

The (S)-configuration is critical for chiral recognition in biological systems. DFT studies on related compounds, such as 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, reveal that halogenation and stereochemistry significantly affect vibrational spectra and nonlinear optical (NLO) properties . These findings suggest that the 2-chloro-benzyl group in the target compound may similarly influence its physicochemical behavior.

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its structure, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propionamide backbone with a chiral center, specifically the S-enantiomer. Its molecular formula is , and it has a molecular weight of approximately 240.73 g/mol. The presence of the 2-chlorobenzyl group is significant for its biological activity, influencing how it interacts with various biological targets.

Key Structural Features:

- Chiral Center: Contributes to its stereochemical properties.

- Functional Groups: The amide and chloro substituents are crucial for its reactivity and binding properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

-

Neuropharmacological Effects:

- The compound has been studied as a potential σ1 receptor antagonist, which may have implications for treating neurological disorders such as depression and anxiety.

- Its interaction with sigma receptors suggests a role in modulating neurotransmitter systems.

-

Antimicrobial Properties:

- Preliminary studies have indicated that the compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease contexts.

-

Analgesic and Anti-inflammatory Potential:

- Derivatives of propionamide compounds have shown promise as analgesics and anti-inflammatory agents, suggesting that this compound could share similar therapeutic effects.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes:

- Receptor Binding: The compound may bind to sigma receptors, altering their activity and affecting various signaling pathways associated with mood regulation and pain perception .

- Enzymatic Modulation: It could also inhibit certain enzymes involved in inflammatory processes or microbial growth, although detailed mechanisms require further elucidation through experimental studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Sigma Receptor Antagonism: A research study demonstrated that this compound significantly inhibits sigma receptor binding in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity Assessment: Another study evaluated the antimicrobial effects of the compound against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide | Contains a cyano group instead of chlorine | |

| N-(4-Chlorobenzyl)alaninamide | Lacks ethyl substitution, affecting biological activity | |

| (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | Contains a fluorine atom, altering receptor interactions |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide, and how can low yields be addressed?

- Methodology : A common synthesis involves coupling 2-chloro-N-(2-chloro-benzyl)-acetamide with amines in polar aprotic solvents like DMF, using Hünig’s base as a catalyst. However, yields as low as 20% have been reported due to steric hindrance or side reactions . To optimize:

- Use microwave-assisted synthesis to reduce reaction time and improve selectivity.

- Explore alternative solvents (e.g., THF or acetonitrile) and catalysts (e.g., DMAP).

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- FT-IR : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) and compare with computational models .

- ¹H/¹³C NMR : Confirm stereochemistry (e.g., chiral center at S-configuration) and detect impurities. For example, aromatic protons in the 2-chloro-benzyl group appear as a multiplet at δ 7.2–7.5 ppm .

- UV-Vis : Assess electronic transitions (e.g., π→π* in the benzyl group) for comparative studies with derivatives .

- Elemental Analysis (CHN) : Validate empirical formula consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Conduct accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond).

- Use DSC/TGA to analyze thermal decomposition profiles .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of this compound’s electronic and optical properties?

- Methodology :

- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure and compare bond lengths/angles with X-ray data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior. For example, HOMO localization on the chloro-benzyl group suggests electrophilic attack sites .

- Nonlinear Optical (NLO) Properties : Compute first hyperpolarizability (β) to evaluate potential in photonic applications .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra?

- Methodology :

- Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G(d)) to align computed IR frequencies with experimental data .

- Conformational Analysis : Use molecular dynamics (MD) to simulate solvent effects on vibrational modes. For instance, DMF solvent may shift N-H stretching frequencies by 10–15 cm⁻¹ .

- Isotopic Substitution : Compare deuterated vs. non-deuterated spectra to assign ambiguous peaks (e.g., N-H vs. O-H stretches) .

Q. How can the compound’s potential as a pharmacological intermediate be evaluated?

- Methodology :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., histamine receptors). The chloro-benzyl group may engage in hydrophobic interactions with receptor pockets .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in cell lines.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolites via LC-QTOF-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in molar conductivity measurements?

- Case Study : A Cr(III) complex of a related Schiff base showed molar conductivity values suggesting electrolytic behavior (1:1 electrolyte), but batch variability was observed .

- Resolution :

- Confirm counterion identity (e.g., Cl⁻ vs. PF₆⁻) via ion chromatography.

- Repeat measurements in anhydrous solvents (e.g., DMSO) to exclude moisture interference.

- Compare with analogous complexes (e.g., Co(II) or Ni(II)) to validate trends .

Q. Why do computational models sometimes fail to predict experimental hyperpolarizability values?

- Root Cause : Overestimation of β in gas-phase DFT models due to neglect of solvent polarity and intermolecular interactions.

- Solution :

- Use polarizable continuum models (PCM) to simulate solvent effects.

- Incorporate electron correlation via MP2 or CCSD(T) methods for higher accuracy .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR | N-Ethyl CH₃: δ 1.2 (t, 3H) | |

| FT-IR | Amide C=O: 1648 cm⁻¹ | |

| UV-Vis | λₘₐₓ: 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) |

Table 2 : Comparison of DFT-Predicted vs. Experimental NLO Properties

| Parameter | B3LYP/6-31G(d) | Experimental | Deviation |

|---|---|---|---|

| β (×10⁻³⁰ esu) | 8.7 | 7.2 | 17% |

| HOMO-LUMO (eV) | 4.5 | 4.8* | 6% |

| *Estimated via cyclic voltammetry . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.